

Triethylamine: A Comprehensive Technical Guide on Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylamine (N,N-diethylethanamine), commonly abbreviated as TEA or Et₃N, is a tertiary amine that serves as a fundamental reagent and catalyst in a vast array of chemical transformations.[1] Its utility is particularly pronounced in organic synthesis and pharmaceutical development, where it primarily functions as a non-nucleophilic organic base. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, reactivity, and spectroscopic profile of **triethylamine**. Detailed experimental protocols for the determination of its key properties are provided, alongside visualizations of its structure, synthesis, and reaction mechanisms to support advanced research and development applications.

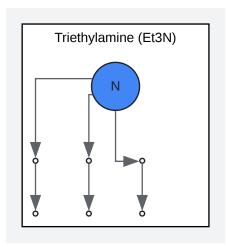
Chemical Structure and Bonding

Triethylamine possesses the chemical formula N(CH₂CH₃)₃. The central nitrogen atom is bonded to three ethyl groups.[2] Similar to ammonia, the nitrogen atom in **triethylamine** is sp³-hybridized, resulting in a trigonal pyramidal geometry.[3] The three ethyl groups and the lone pair of non-bonding electrons occupy the four positions of a tetrahedron.[3] This lone pair is the source of **triethylamine**'s basicity and nucleophilicity.

The C-N-C bond angles are approximately 108°, close to the ideal tetrahedral angle of 109.5°. The presence of the bulky ethyl groups creates significant steric hindrance around the nitrogen



atom, which modulates its reactivity. While it is a strong base, its effectiveness as a nucleophile is diminished compared to less hindered amines.[4]



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Figure 1: Chemical Structure of Triethylamine

Physicochemical Properties

The physical and chemical properties of **triethylamine** are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

Table 1: Physicochemical Properties of Triethylamine



Property	Value	Reference(s)
IUPAC Name	N,N-Diethylethanamine	[5]
Molecular Formula	C6H15N	[1]
Molar Mass	101.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[6]
Odor	Strong, fishy, ammonia-like	[1]
Density	0.7255 g/mL at 25 °C	[1]
Melting Point	-114.7 °C (158.45 K)	[1]
Boiling Point	88.6 to 89.8 °C (361.7 to 362.9 K)	[1]
Solubility in Water	112.4 g/L at 20 °C	[1]
Solubility	Miscible with common organic solvents (ethanol, ether, acetone)	[1]
pKa of Conjugate Acid (Et₃NH+)	10.75 in H₂O	[1]
Vapor Pressure	6.9 - 8.5 kPa at 20 °C	[1]
Refractive Index (n_D)	1.401 at 20 °C	[1]

| Flash Point | -7 °C (20 °F) | |

Reactivity and Applications Basicity

With a pKa of 10.75 for its conjugate acid, **triethylamine** is a moderately strong organic base. [1] It is widely used to neutralize acidic byproducts generated in reactions, such as hydrogen chloride (HCl) formed during the preparation of esters and amides from acyl chlorides.[1][7] This application drives the reaction equilibrium towards the products.[7]



 $R_2NH + R'C(O)CI + Et_3N \rightarrow R'C(O)NR_2 + Et_3NH^+CI^-[1]$

Role in Drug Development

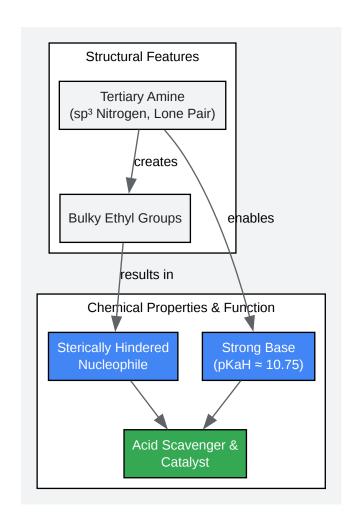
In pharmaceutical synthesis, **triethylamine** is a cornerstone reagent.[7] It serves as a catalyst and an acid scavenger in numerous reactions vital for constructing complex active pharmaceutical ingredients (APIs).[7] Its ability to facilitate reactions like esterification and amidation while preventing the degradation of sensitive intermediates makes it indispensable. [7] Furthermore, its volatility allows for easy removal from reaction mixtures during purification.

Other Synthetic Applications

Triethylamine is also employed in:

- Catalysis: It catalyzes the formation of polyurethane foams and epoxy resins.[1]
- Elimination Reactions: It is a useful base for dehydrohalogenation reactions.
- Oxidations: It is used in Swern oxidations.[1]
- Quaternary Ammonium Salts: It is readily alkylated to produce quaternary ammonium salts,
 which have applications as textile auxiliaries and phase-transfer catalysts.[1]





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Figure 2: Relationship between Structure and Function of Triethylamine

Spectroscopic Data Infrared (IR) Spectroscopy

The IR spectrum of **triethylamine** exhibits characteristic peaks for C-H and C-N bonds.

Table 2: Major IR Absorption Bands for Triethylamine

Wavenumber (cm ⁻¹)	Vibration Type	
3000 - 2800	C-H stretching (symmetric and antisymmetric) of CH₂ and CH₃ groups	
1489	C-N stretching	



| 1378 | C-N stretching |

Reference:[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **triethylamine** are relatively simple due to the molecule's symmetry.

Table 3: NMR Spectral Data for **Triethylamine** (CDCl₃ solvent)

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	~2.5	Quartet (q)	~7.1	-N-CH2- CH 3
	~1.0	Triplet (t)	~7.1	-N-CH₂-CH₃
13C	~46.8			-N-CH₂-CH₃

| | ~11.7 | | | -N-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Under electron ionization (EI), triethylamine undergoes characteristic fragmentation.

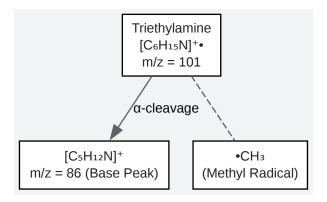
Table 4: Key Mass Spectrometry Fragments for Triethylamine

m/z	lon	Comments
101	[C ₆ H ₁₅ N]+•	Molecular Ion (M+•)
86	[C5H12N] ⁺	Base Peak, loss of a •CH₃ radical via α-cleavage

 $|58|[C_3H_8N]^+|$ Loss of a C_2H_5 radical |



Reference:[8]



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Figure 3: Primary Fragmentation Pathway of Triethylamine in Mass Spectrometry

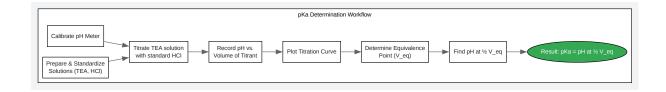
Experimental ProtocolsDetermination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of **triethylamine**'s conjugate acid.

- Preparation:
 - Prepare a 0.1 M solution of hydrochloric acid (HCI) and standardize it.
 - Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.
 - Accurately prepare a ~0.05 M aqueous solution of triethylamine.
- Titration Setup:
 - Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]
 - Place a known volume (e.g., 25.00 mL) of the triethylamine solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
- Procedure:



- · Begin stirring the solution.
- Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.5-1.0 mL).
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[9]
- Continue adding titrant until the pH has dropped significantly past the equivalence point.
- Data Analysis:
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, $\Delta pH/\Delta V$ vs. V).
 - The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).[10]



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Figure 4: Workflow for pKa Determination by Potentiometric Titration

Purification by Distillation

Commercial **triethylamine** may contain water or other impurities. It can be purified by distillation from a suitable drying agent.

Apparatus Setup:



- Assemble a simple distillation apparatus in a fume hood, ensuring all glassware is ovendried.[7]
- The apparatus consists of a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, and a receiving flask.[11]
- Use a heating mantle as the heat source.

Procedure:

- Place the impure **triethylamine** (e.g., 100 mL) into the distilling flask.
- Add a drying agent, such as calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets (approx. 5-10 g).[1]
- Add a few boiling chips or a magnetic stir bar for smooth boiling.
- Heat the flask gently. The mixture may be stirred or refluxed over the drying agent for 1-2 hours before distillation.
- Slowly increase the temperature and collect the fraction that distills at or near the boiling point of triethylamine (89-90 °C).[4]
- Discard any initial forerun that boils at a lower temperature.

Storage:

 Store the purified, dry triethylamine over molecular sieves or KOH pellets under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

General Protocol for Spectroscopic Analysis

- IR Spectroscopy (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place one to two drops of liquid **triethylamine** onto one plate.
 - Place the second plate on top, gently pressing to create a thin liquid film.



- Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
- NMR Spectroscopy:
 - Prepare a sample by dissolving a small amount of triethylamine (typically 5-20 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
 - Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
- Mass Spectrometry (Electron Ionization):
 - Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) inlet.
 - The sample is vaporized and ionized in the source (standard EI at 70 eV).
 - The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.

Safety and Handling

Triethylamine is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[11]
- Handling:
 - Work in a well-ventilated fume hood.
 - Keep away from heat, sparks, open flames, and hot surfaces.[12]
 - Use non-sparking tools and ground/bond containers during transfer.[12]



- · Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
 - Wear a flame-retardant lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10]

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